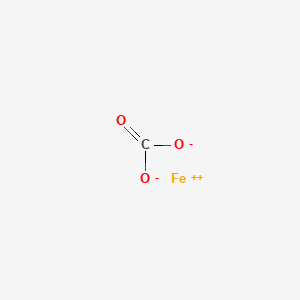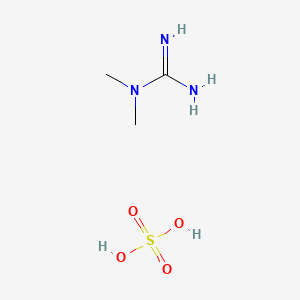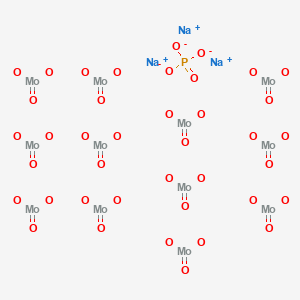
cis,cis-Mucononitrile
Übersicht
Beschreibung
Cis,cis-Mucononitrile, also known as Z,Z-2,4-hexadienedinitrile, can be prepared by the copper-catalyzed oxidation of o-phenylenediamine . It is a highly reactive compound.
Synthesis Analysis
The synthesis of cis,cis-Mucononitrile involves the copper-catalyzed oxidation of o-phenylenediamine . Additionally, Pt-catalyzed addition of diethylphosphine to cis,cis-Mucononitrile yields a new diphosphine, Et2PCH(CN)CH(CH2CH2CN)PEt2 .Molecular Structure Analysis
The molecular structure of cis,cis-Mucononitrile is represented by the linear formula NCCH=CHCH=CHCN . It has a molecular weight of 104.11 g/mol .Chemical Reactions Analysis
Cis,cis-Mucononitrile undergoes various chemical reactions. For instance, it can be converted to muconolactone through a cyclo-isomerization process . The reaction mechanism involves the irreversible ring closing of MA to produce lactones .Physical And Chemical Properties Analysis
Cis,cis-Mucononitrile has a melting point of 128-131 °C . It is soluble in water and organic solvents such as acetone and ethanol.Wissenschaftliche Forschungsanwendungen
Application in Chemical Synthesis
Specific Scientific Field
Chemical Synthesis
Comprehensive Summary of the Application
cis,cis-Mucononitrile is used in chemical synthesis. It can participate in various reactions to form new compounds.
Methods of Application or Experimental Procedures
One example of its use in chemical synthesis is the Pt-catalyzed addition of diethylphosphine to cis,cis-mucononitrile, which yields a new diphosphine compound .
Results or Outcomes
The result of this reaction is the formation of a new diphosphine compound, Et2PCH(CN)CH(CH2CH2CN)PEt2 .
Application in Computational Studies
Specific Scientific Field
Computational Biology
Comprehensive Summary of the Application
cis,cis-Mucononitrile has been studied in computational biology for its binding affinity with aliphatic nitrilase enzymes .
Methods of Application or Experimental Procedures
Computational studies were conducted to evaluate the physico-chemical properties of aliphatic nitrilase. The 3D structures of aliphatic nitrilase were generated using the Swiss-Model server and validated using different tools. Docking of 13 nitriles with all 13 aliphatic nitrilase was done using Autodock v4.2.6 software .
Results or Outcomes
The results reveal that cis,cis-Mucononitrile has the highest binding affinity with most of the studied proteins, while Glycolonitrile and Propionitrile have less binding affinity toward major studied nitrilase .
Application in the Production of Biobased Cyclic-C6-1,4-diacid Monomers
Specific Scientific Field
Green Chemistry
Comprehensive Summary of the Application
cis,cis-Mucononitrile can be used in the production of renewable terephthalic and 1,4-cyclohexanedicarboxylic acids from biomass via muconic acid using a combination of biological and chemical processes .
Methods of Application or Experimental Procedures
In this conversion scheme, cis,cis-mucononic acid is first obtained by fermentation using either sugar or lignin monomers as a feedstock. The diunsaturated cis,cis-diacid is then isomerized to trans,trans-muconic acid, reacted with biobased ethylene through Diels–Alder cycloaddition, and further hydrogenated or dehydrogenated to yield the desired 100% renewable cyclic dicarboxylic acid .
Results or Outcomes
The obtained compound was further reacted with ethylene and hydrogenated to 1,4-cyclohexanedicarboxylic acid, an important monomer for the polyester and polyamide industries .
Application in the Synthesis of Diphosphine Compounds
Specific Scientific Field
Organic Chemistry
Comprehensive Summary of the Application
cis,cis-Mucononitrile can be used in the synthesis of diphosphine compounds .
Methods of Application or Experimental Procedures
The Pt-catalyzed addition of diethylphosphine to cis,cis-mucononitrile yields the new diphosphine, Et2PCH(CN)CH(CH2CH2CN)PEt2 .
Safety And Hazards
Cis,cis-Mucononitrile is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2Z,4Z)-hexa-2,4-dienedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1-,4-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQYLCRMTTXKHS-CCAGOZQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC#N)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C#N)\C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis,cis-Mucononitrile | |
CAS RN |
1557-59-1 | |
| Record name | 2,4-Hexadienedinitrile, (2Z,4Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001557591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis,cis-Mucononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-HEXADIENEDINITRILE, (2Z,4Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6GQ3TN24V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Copper, diazotized 2-methoxy-4-nitrobenzenamine-4-[(8-hydroxy-6-sulfo-2-naphthalenyl)amino]benzoic a](/img/no-structure.png)






